molecular formula C11H16FN B1371032 [1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine CAS No. 1157105-87-7

[1-(4-Fluorophenyl)-2-methylpropyl](methyl)amine

Cat. No.: B1371032
CAS No.: 1157105-87-7
M. Wt: 181.25 g/mol
InChI Key: WKCRJNJONNNPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-2-methylpropylamine: is an organic compound with the molecular formula C10H14FN. It is a secondary amine featuring a fluorophenyl group, which imparts unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methylpropylamine typically involves the alkylation of primary amines and ammonia, reduction of nitriles and amides, or the use of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These methods ensure the selective formation of secondary amines without affecting reducible substituents like nitro and chloride groups.

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)-2-methylpropylamine often involves large-scale alkylation processes. These processes utilize ammonia or primary amines as starting materials, followed by distillation to purify the product .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-methylpropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizers.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenated compounds and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce primary amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Fluorophenyl)-2-methylpropylamine is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. Its fluorophenyl group can act as a probe for investigating enzyme-substrate interactions .

Medicine: In medicinal chemistry, 1-(4-Fluorophenyl)-2-methylpropylamine is explored for its potential therapeutic properties. It serves as a precursor for developing drugs targeting specific receptors or enzymes .

Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)11(13-3)9-4-6-10(12)7-5-9/h4-8,11,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCRJNJONNNPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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